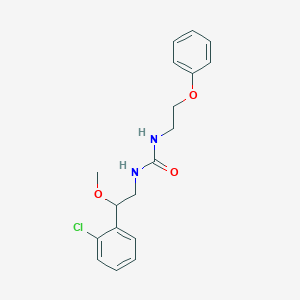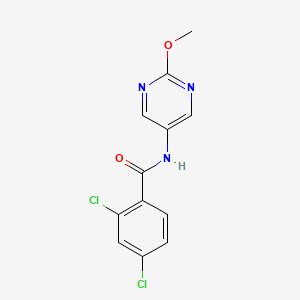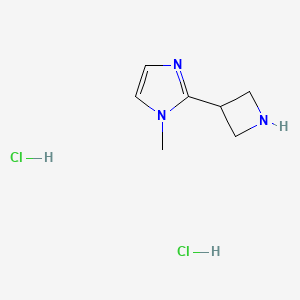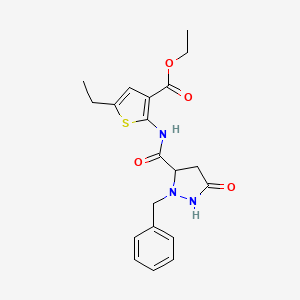![molecular formula C14H12ClF4N3O2S B2389518 N-(2-{[3-chloro-5-(trifluorométhyl)-2-pyridinyl]amino}éthyl)-4-fluorobenzènesulfonamide CAS No. 338961-89-0](/img/structure/B2389518.png)
N-(2-{[3-chloro-5-(trifluorométhyl)-2-pyridinyl]amino}éthyl)-4-fluorobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a molecular weight of 396.71 . It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity is likely influenced by the trifluoromethyl group and the pyridine ring. For instance, the chloride in similar compounds can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The compound has a molecular weight of 396.71 . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .Applications De Recherche Scientifique
Protection des cultures et produits agrochimiques
Le groupe trifluorométhylpyridine (TFMP), présent dans ce composé, joue un rôle crucial dans la protection des cultures contre les ravageurs. Notamment, le fluazifop-butyl, le premier dérivé TFMP introduit sur le marché agrochimique, a ouvert la voie à plus de 20 nouveaux agrochimiques contenant du TFMP avec des noms communs ISO. Parmi ces dérivés, la 2,3-dichloro-5-(trifluorométhyl)pyridine (2,3,5-DCTF) sert d’intermédiaire chimique pour plusieurs produits de protection des cultures, ce qui la rend très recherchée .
Produits pharmaceutiques et vétérinaires
Plusieurs dérivés du TFMP trouvent des applications dans les industries pharmaceutique et vétérinaire. Cinq produits pharmaceutiques et deux produits vétérinaires contenant le groupe TFMP ont reçu l’autorisation de mise sur le marché. De plus, de nombreux candidats sont actuellement en phase d’essais cliniques. La combinaison unique des propriétés physicochimiques de l’atome de fluor et du groupe pyridine contribue aux activités biologiques de ces dérivés .
Intermédiaire pour les insecticides anthranilamide
La voie de synthèse du composé implique la formation de la 2-amino-5-chloro-N,3-diméthylbenzamide, qui sert d’intermédiaire pour les insecticides anthranilamide. Ces insecticides, tels que le chlorantraniliprole et le cyantraniliprole, présentent un intérêt en raison de leur efficacité contre les ravageurs .
Matériaux fonctionnels et propriétés chimiques
Les composés organiques fluorés, y compris ceux contenant des groupes trifluorométhyle, ont gagné en importance dans la recherche sur les matériaux fonctionnels. Les effets uniques du fluor sur les activités biologiques et les propriétés physiques en font un outil précieux pour les chimistes de la découverte. Les chercheurs continuent d’explorer de nouvelles applications pour les dérivés du TFMP, anticipant de nouvelles découvertes à l’avenir .
Conception de médicaments et chimie médicinale
La présence du groupe trifluorométhyle dans ce composé peut influencer ses interactions avec les cibles biologiques. Les chimistes médicinaux peuvent explorer des modifications autour de ce groupe pour améliorer l’efficacité, la biodisponibilité et la sélectivité des médicaments. Des études computationnelles et des analyses de relations structure-activité pourraient fournir des informations précieuses pour la conception de médicaments .
Réactions en phase vapeur et voies de synthèse
Les chercheurs ont étudié les réactions en phase vapeur impliquant des dérivés du TFMP. Ces réactions peuvent conduire à la formation de nouveaux composés ayant des applications diverses. De plus, les voies de synthèse des dérivés du TFMP sont activement étudiées, visant à obtenir des méthodes de production efficaces et évolutives .
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be definitively identified. Some studies suggest that it may interact with certain enzymes or receptors in the body
Mode of Action
It is believed to interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that it influences several pathways, given its potential interaction with multiple targets . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted in the urine or feces . These properties can significantly impact the compound’s bioavailability and effectiveness.
Result of Action
It is likely to cause changes in the function of its targets, which could have various downstream effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized and excreted . Understanding these factors is crucial for optimizing the use of this compound.
Analyse Biochimique
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide interacts with several enzymes and proteins in biochemical reactions . Its biochemical mode of action relies on the inhibition of succinate dehydrogenase (complex II) present in the fungal mitochondrial respiratory chain, making it a succinate dehydrogenase inhibitor (SDHI) .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It affects fungal growth at all stages, from germination to sporulation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the succinate dehydrogenase enzyme, disrupting the mitochondrial respiratory chain in fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide change over time . It has been observed to have a high persistence and leachability .
Dosage Effects in Animal Models
The effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide is involved in specific metabolic pathways . It interacts with the succinate dehydrogenase enzyme in the mitochondrial respiratory chain .
Propriétés
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF4N3O2S/c15-12-7-9(14(17,18)19)8-21-13(12)20-5-6-22-25(23,24)11-3-1-10(16)2-4-11/h1-4,7-8,22H,5-6H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXKYWWURHFIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)



![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)
![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)




